1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide typically involves several steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through a series of reactions, including nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or piperidine rings are replaced with other substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide can be compared with other indole derivatives, such as:
1-benzyl-1H-indole-2-carboxamide: Similar structure but lacks the piperidine ring.
1-(1H-indol-3-yl)ethanone: Contains an indole moiety but with different substituents.
1-(1H-indol-3-yl)propan-2-amine: An indole derivative with an amine group instead of a carboxamide.
The presence of the piperidine ring in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(1-benzylindole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c23-21(26)17-8-11-24(12-9-17)22(27)19-6-7-20-18(14-19)10-13-25(20)15-16-4-2-1-3-5-16/h1-7,10,13-14,17H,8-9,11-12,15H2,(H2,23,26) |
InChI Key |
CCJIIWWHKHMKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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